molecular formula C12H16O4 B13981049 3-Methoxy-5-methyl-4-propan-2-yloxybenzoic acid

3-Methoxy-5-methyl-4-propan-2-yloxybenzoic acid

Katalognummer: B13981049
Molekulargewicht: 224.25 g/mol
InChI-Schlüssel: HVAVVCQWKPHWAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-5-methyl-4-propan-2-yloxybenzoic acid is an organic compound with a complex structure that includes methoxy, methyl, and propan-2-yloxy groups attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-methyl-4-propan-2-yloxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-methoxy-5-methylbenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems and real-time monitoring can further streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-5-methyl-4-propan-2-yloxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and propan-2-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of 3-methoxy-5-methyl-4-propan-2-yloxybenzaldehyde or this compound.

    Reduction: Formation of 3-methoxy-5-methyl-4-propan-2-yloxybenzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-5-methyl-4-propan-2-yloxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Methoxy-5-methyl-4-propan-2-yloxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methoxy-4-methylbenzoic acid: Similar structure but lacks the propan-2-yloxy group.

    4-Methoxybenzoic acid: Lacks both the methyl and propan-2-yloxy groups.

    3,4-Dimethoxybenzoic acid: Contains two methoxy groups but lacks the methyl and propan-2-yloxy groups.

Uniqueness

3-Methoxy-5-methyl-4-propan-2-yloxybenzoic acid is unique due to the presence of the propan-2-yloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Eigenschaften

Molekularformel

C12H16O4

Molekulargewicht

224.25 g/mol

IUPAC-Name

3-methoxy-5-methyl-4-propan-2-yloxybenzoic acid

InChI

InChI=1S/C12H16O4/c1-7(2)16-11-8(3)5-9(12(13)14)6-10(11)15-4/h5-7H,1-4H3,(H,13,14)

InChI-Schlüssel

HVAVVCQWKPHWAL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1OC(C)C)OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.